3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzofuran ring[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ](https://wwwmdpicom/1420-3049/10/7/747){{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydride (NaH) to replace leaving groups with nucleophilic atoms or groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols
Substitution: : Formation of substituted benzofurans or indoles
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal drugs.
Medicine
In medicine, this compound has been studied for its anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells suggests its potential use in cancer therapy.
Industry
In industry, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which 3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or disrupt essential metabolic pathways. In anticancer applications, it may induce apoptosis by activating caspase enzymes or inhibiting survival pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone
(3-Amino-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and biological activity. Its hydroxyindole moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-14(16-9-11-5-1-4-8-15(11)23-16)10-18(22)12-6-2-3-7-13(12)19-17(18)21/h1-9,22H,10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJCIJABFIRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC3(C4=CC=CC=C4NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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